molecular formula C20H23N3OS B2834839 N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide CAS No. 876871-43-1

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

Cat. No. B2834839
M. Wt: 353.48
InChI Key: ADQRKYUCAOFPJT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tandem Pummerer/Mannich Cyclization Cascade

The tandem Pummerer/Mannich cyclization cascade represents a synthetic strategy that facilitates the construction of complex aza-heterocycles, including isoquinoline lactams, through a sequence involving alpha-sulfinylenamides. This methodology is particularly suited for assembling natural product scaffolds and has been applied toward the synthesis of compounds like mesembrine and deethylibophyllidine (Padwa et al., 2002).

Structural Aspects of Amide-Containing Isoquinoline Derivatives

Research into the structural aspects of amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids depending on their interaction with different acids. These findings are significant for understanding the properties of new materials and could be relevant for the development of novel applications in material science (Karmakar et al., 2007).

Synthesis and Characterization of Quinoline and Quinazoline Derivatives

The synthesis of quinoline and quinazoline derivatives through reactions involving 3-methylcyclohexanone showcases the versatility of these compounds in producing a variety of heterocyclic structures. Such synthetic routes are fundamental in the development of pharmaceuticals and materials with specific electronic properties (Mohamed et al., 2020).

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives

The facile synthesis of tetrahydropyrimidoquinoline derivatives from cyclohexanone illustrates the chemical flexibility of cyclohexanone-based compounds in generating bioactive heterocycles. This synthetic approach could be relevant for the design of new drugs and bioactive molecules (Elkholy & Morsy, 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-7-6-8-16-15(2)11-18(22-19(14)16)25-12-17(24)23-20(13-21)9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRKYUCAOFPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

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